molecular formula C8H3BrClFN2 B1447221 8-Bromo-4-chloro-5-fluoroquinazoline CAS No. 1351499-20-1

8-Bromo-4-chloro-5-fluoroquinazoline

Cat. No.: B1447221
CAS No.: 1351499-20-1
M. Wt: 261.48 g/mol
InChI Key: LDFGGFMDBYBJDL-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-5-fluoroquinazoline is a chemical compound belonging to the quinazoline family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C8H3BrClFN2, and it has an average mass of 261.478 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-5-fluoroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using autoclave reactors. For instance, a clean and nitrogen-purged autoclave reactor can be charged with palladium on carbon (Pd/C) as a catalyst, followed by the addition of the appropriate precursors under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-5-fluoroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can yield different substituted quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have significant biological and industrial applications .

Scientific Research Applications

8-Bromo-4-chloro-5-fluoroquinazoline is a heterocyclic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. This article explores its applications across various fields, particularly in medicinal chemistry, and provides insights into its mechanisms of action, structural characteristics, and relevant case studies.

Physical Properties

  • Molecular Weight: 261.48 g/mol
  • Appearance: Solid
  • Solubility: Varies depending on solvent; generally soluble in organic solvents.

Medicinal Chemistry

This compound is primarily studied for its potential as an active pharmaceutical ingredient or intermediate due to its notable biological activities. Research indicates that it may serve as an inhibitor in various biochemical pathways, particularly those involving kinases and other enzymes critical for cell signaling and proliferation.

Potential Therapeutic Uses

  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell growth by targeting specific kinases involved in tumor progression.
  • Antimicrobial Properties: Its halogenated structure may enhance binding affinity to bacterial enzymes, making it a candidate for developing new antimicrobial agents.

Biological Studies

Studies have explored the interactions of this compound with various biological targets. These interaction studies are crucial for understanding its pharmacokinetic properties and therapeutic potential.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

  • In Vitro Anticancer Studies: Research conducted on different cancer cell lines demonstrated that this compound effectively inhibits cell proliferation at micromolar concentrations.
  • Enzyme Inhibition Assays: Assays have shown that it selectively inhibits certain kinases involved in cancer signaling pathways, providing insights into its potential as a targeted therapy.
  • Microbial Interaction Studies: Investigations into its antimicrobial properties revealed that it exhibits significant activity against specific bacterial strains, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

8-Bromo-4-chloro-5-fluoroquinazoline can be compared with other similar compounds, such as:

    5-Fluoroquinoline: Known for its antibacterial activity.

    6-Fluoroquinoline: Used in the synthesis of various pharmaceuticals.

    8-Fluoroquinoline: Exhibits unique biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .

Biological Activity

8-Bromo-4-chloro-5-fluoroquinazoline is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The presence of halogen substituents on the quinazoline ring enhances its biological activity, making it a valuable candidate for further research.

  • Molecular Formula : C_9H_5BrClF N
  • Molecular Weight : Approximately 261.48 g/mol
  • Structural Characteristics : The unique arrangement of bromine, chlorine, and fluorine atoms contributes to its reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. This inhibition disrupts processes such as cell proliferation and survival, which are crucial in cancer development. The compound may also interact with various enzymes and receptors, leading to therapeutic benefits against diseases like cancer and bacterial infections.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Activity : The compound has shown promise as an inhibitor of kinases implicated in tumor growth. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Antibacterial Properties : Similar compounds in the quinazoline family have been reported to exhibit antibacterial activity, indicating that this compound may also possess this property.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits kinases related to tumor growth; reduces viability in cancer cells ,
AntibacterialPotential antibacterial properties similar to other quinazolines,
Enzyme InhibitionInteracts with specific enzymes involved in signaling pathways ,

Case Study: Anticancer Activity

A study conducted on various substituted quinazolines, including this compound, revealed significant anti-proliferative effects on non-small cell lung cancer (NSCLC) cells. The compound was found to inhibit key kinases involved in tumor progression, leading to reduced cell proliferation rates .

Case Study: Antibacterial Effects

In another investigation focusing on the antibacterial properties of quinazolines, this compound demonstrated effective inhibition against certain bacterial strains. This suggests its potential utility in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. How can the purity and identity of 8-bromo-4-chloro-5-fluoroquinazoline be validated during synthesis?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity, referencing retention times against known standards .
  • Confirm structural identity via 1H/13C NMR spectroscopy (e.g., characteristic aromatic proton splitting patterns in DMSO-d6) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (M+H)+.
  • Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Follow fume hood protocols (minimum 0.5 m/s face velocity) to mitigate inhalation risks, as halogenated quinazolines may release toxic vapors.
  • Use chemical-resistant gloves (e.g., nitrile) and eye protection (ANSI Z87.1-compliant goggles) to prevent dermal/ocular exposure .
  • Store in airtight, amber-glass containers under inert gas (argon) at 2–8°C to avoid degradation. Dispose of waste via halogenated solvent disposal protocols .

Q. What are standard synthetic routes for this compound derivatives?

Methodological Answer:

  • Stepwise halogenation : Start with quinazoline scaffolds, using N-bromosuccinimide (NBS) for bromination at position 8, followed by POCl3 for chlorination at position 4. Introduce fluorine via Balz-Schiemann reaction (diazotization of an amine precursor with NaNO2/HBF4) .
  • Optimize reaction conditions (e.g., 60–80°C for bromination, anhydrous DMF as solvent) to minimize side products. Monitor progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) to calculate electron density maps, identifying electrophilic centers (e.g., C4-Cl as a reactive site) .
  • Simulate transition states using ab initio molecular dynamics (AIMD) to model reaction pathways (e.g., SNAr mechanisms) and predict activation energies. Validate with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinazolines?

Methodological Answer:

  • Conduct meta-analysis of literature data (e.g., IC50 values) using PRISMA guidelines to identify confounding variables (e.g., assay type, cell line variability) .
  • Perform dose-response standardization : Re-test compounds under controlled conditions (e.g., fixed ATP concentration in kinase assays) to isolate structure-activity relationships (SAR). Use ANOVA to statistically compare datasets .

Q. How can regioselectivity challenges in modifying the quinazoline core be addressed?

Methodological Answer:

  • Employ directed ortho-metalation (DoM) : Use directing groups (e.g., -OMe at position 6) to guide lithiation (n-BuLi, -78°C) for selective functionalization. Quench with electrophiles (e.g., ClP(O)(OEt)₂) .
  • Leverage cross-coupling catalysis (e.g., Suzuki-Miyaura for C-Br substitution) with Pd(PPh3)4 and optimized bases (Cs2CO3) to enhance yields (>85%) .

Q. Data-Driven Methodological Insights

Parameter Baseline Protocol Advanced Optimization
Purity Validation HPLC (≥95%)UPLC-MS with isotopic pattern matching
Reaction Monitoring TLC (Rf = 0.3–0.5)In-situ FTIR for real-time intermediate tracking
Toxicity Screening Ames test (OECD 471)High-content screening (HCS) for organ-specific toxicity

Properties

IUPAC Name

8-bromo-4-chloro-5-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-4-1-2-5(11)6-7(4)12-3-13-8(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFGGFMDBYBJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-Bromo-4-chloro-5-fluoroquinazoline
8-Bromo-4-chloro-5-fluoroquinazoline
8-Bromo-4-chloro-5-fluoroquinazoline
8-Bromo-4-chloro-5-fluoroquinazoline
8-Bromo-4-chloro-5-fluoroquinazoline
8-Bromo-4-chloro-5-fluoroquinazoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.